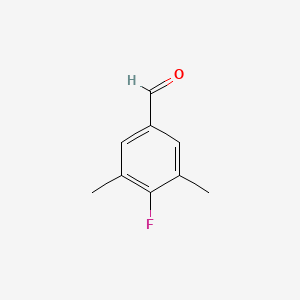

Pyridine-2,4-dicarbaldehyde

Vue d'ensemble

Description

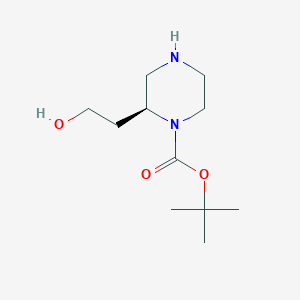

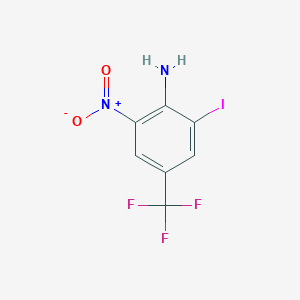

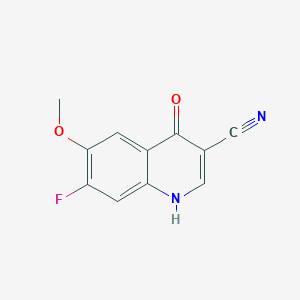

Pyridine-2,4-dicarbaldehyde is an organic compound . It belongs to the aldehyde functional group . It is one of the isomers of pyridinaldehydes .

Synthesis Analysis

The synthesis of pyridine-based compounds has been a subject of several experimental and theoretical investigations . The synthesis involves various methods including [4 + 2] cycloaddition reactions of 1-azadiene derivatives and other complex chemical processes .Molecular Structure Analysis

The molecular structure of pyridine-based compounds has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis

Pyridine-based compounds participate in various chemical reactions. For instance, 1,2,4-Triazines have been identified as versatile dienes participating in the inverse electron-demand Diels–Alder reaction with strained dienophiles .Physical And Chemical Properties Analysis

Pyridine-2,4-dicarbaldehyde is a yellow liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

1. Supramolecular Chemistry

Pyridine-2-carbaldehyde derivatives form intricate supramolecular networks through weak intermolecular hydrogen-bonding interactions. These structures are pivotal in understanding molecular assemblies and have potential applications in nanotechnology and materials science (Yu et al., 2005).

2. Catalysis

Pyridine-2-carbaldehyde is utilized in the synthesis of complex organic compounds. For instance, it's involved in the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, highlighting its role in enhancing the efficiency of chemical reactions (Maleki, 2014).

3. Coordination Chemistry

The ligand properties of pyridine-2-carbaldehyde semicarbazone derivatives have been extensively studied. These compounds form complexes with various metals, displaying unique structural, electronic, and magnetic properties (Garbelini et al., 2008). Such complexes are important in areas like catalysis, magnetic materials, and molecular recognition.

4. Organic Synthesis

Pyridine-2-carbaldehyde is crucial in organic synthesis, forming structures with inherent merocyanine systems. These structures exhibit significant absorption properties and are utilized in dye and pigment industries (Landmesser et al., 2008).

5. Material Science

The compound is involved in the formation of oxadiazole derivatives, indicating its role in developing new materials with potential electronic, optical, or magnetic applications (Gómez-Saiz et al., 2003).

6. Biochemical Applications

The electrochemical properties of Poly(pyridine-2,6-dicarbaldehyde) suggest its application in biochemical sensors, particularly for DNA detection and assessing DNA damage. This highlights its potential in biotechnology and medical diagnostics (Ying, 2010).

Mécanisme D'action

Target of Action

Pyridine-2,4-dicarbaldehyde is a versatile organic compound that can interact with various targets. It has been found to form complexes with certain metals, such as tin (Sn), which have shown promising anticancer activities . The primary targets of these complexes are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .

Mode of Action

The mode of action of Pyridine-2,4-dicarbaldehyde is complex and multifaceted. When it forms complexes with metals like tin (Sn), these complexes interact with their targets, leading to various changes. For instance, they can act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These interactions disrupt the normal functioning of cancer cells, leading to their death.

Biochemical Pathways

For example, it can induce apoptosis, a process of programmed cell death, and inhibit the activities of certain proteins and enzymes, disrupting the normal functioning of the cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

pyridine-2,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZULRCCPNVVEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479433 | |

| Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6220-65-1 | |

| Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.